molecular formula C22H22F2N4O2S B2626550 2,4-difluoro-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzenesulfonamide CAS No. 1172516-28-7

2,4-difluoro-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzenesulfonamide

Cat. No. B2626550
CAS RN: 1172516-28-7
M. Wt: 444.5
InChI Key: FLRNJXPNOVBFGH-UHFFFAOYSA-N
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Description

The compound “2,4-difluoro-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups, including a pyridine ring, a piperazine ring, and a benzenesulfonamide group . These functional groups are common in many bioactive molecules and pharmaceuticals .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through various coupling reactions, such as the Suzuki-Miyaura coupling . This involves the reaction of boronic esters with halogenated compounds in the presence of a palladium catalyst .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine and piperazine rings, as well as the benzenesulfonamide group. The pyridine ring is a six-membered ring with one nitrogen atom, while the piperazine ring is a six-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the functional groups present in the molecule. For example, the pyridine ring could undergo electrophilic substitution reactions, while the piperazine ring could undergo reactions with acids or bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the pyridine and piperazine rings could contribute to the compound’s solubility in polar solvents .

Scientific Research Applications

Synthesis and Structural Characterization in Drug Development : Sulfonamide derivatives have been synthesized and characterized for their potential in drug development, particularly as antagonists in various therapeutic areas. For instance, the synthesis of methylbenzenesulfonamide CCR5 antagonists for the prevention of HIV-1 infection illustrates the role of sulfonamide derivatives in developing novel therapeutic agents. These compounds undergo rigorous structural characterization, including NMR, MS, and IR spectroscopy, to confirm their potential as candidate compounds for further drug development (Cheng De-ju, 2015).

Antineoplastic Applications : Sulfonamide compounds have also been explored for their antineoplastic (anti-cancer) properties. For example, flumatinib, a novel antineoplastic tyrosine kinase inhibitor, is under clinical trials for treating chronic myelogenous leukemia (CML). Studies focus on identifying the metabolites of such compounds in patients to understand their metabolic pathways, which is crucial for optimizing therapeutic efficacy and safety (Aishen Gong et al., 2010).

Antimicrobial Activity : The search for new bioactive compounds has led to the synthesis of novel sulfonamide derivatives with significant antimicrobial activity. Research in this area focuses on developing new heterocyclic compounds that can combat various microbial strains, highlighting the versatility of sulfonamide derivatives in addressing resistance issues in antimicrobial therapy (N. Desai et al., 2016).

Anti-Malarial Potential : The structural modification of sulfonamide derivatives to enhance their anti-malarial activity is another area of interest. Studies involve synthesizing and characterizing compounds for their potential as anti-malarial agents, underscoring the role of chemical synthesis in medicinal chemistry for developing new therapeutic agents (W. Cunico et al., 2009).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity and reactivity. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as pharmaceuticals or materials science . Further studies could also investigate the synthesis of this compound and its derivatives, as well as their physical and chemical properties .

properties

IUPAC Name

2,4-difluoro-N-[4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F2N4O2S/c23-18-6-9-21(20(24)15-18)31(29,30)26-19-7-4-17(5-8-19)16-27-11-13-28(14-12-27)22-3-1-2-10-25-22/h1-10,15,26H,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRNJXPNOVBFGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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